Ciwujianoside B

Radioprotection Hematopoietic system Glycoside comparison

Ensure reproducibility with Ciwujianoside B (≥98%). This structurally defined saponin is validated for in vivo cognitive studies (0.5 mg/kg p.o.), showing brain penetration. It also serves as a radioprotector reference standard and saponin metabolism marker. Avoid uncontrolled variables from generic extracts.

Molecular Formula C58H92O25
Molecular Weight 1189.3 g/mol
CAS No. 114902-16-8
Cat. No. B045815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCiwujianoside B
CAS114902-16-8
Synonyms28-O-rhamnopyranosyl-(1-4)-glucopyranosyl-(1-6)-glucopyranosyl 3-O-rhamnosyl-(1-2)-arabinopyranosyl-30-norolean-12,20(29)-dien-28-oic acid
yemuoside YM(10)
yemuoside YM10
Molecular FormulaC58H92O25
Molecular Weight1189.3 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(=C)CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(CO9)O)O)OC1C(C(C(C(O1)C)O)O)O)C)O)O)O)CO)O)O)O
InChIInChI=1S/C58H92O25/c1-23-11-16-58(53(73)83-51-44(71)40(67)37(64)30(79-51)22-75-48-45(72)41(68)46(29(20-59)78-48)81-49-42(69)38(65)34(61)24(2)76-49)18-17-56(7)26(27(58)19-23)9-10-32-55(6)14-13-33(54(4,5)31(55)12-15-57(32,56)8)80-52-47(36(63)28(60)21-74-52)82-50-43(70)39(66)35(62)25(3)77-50/h9,24-25,27-52,59-72H,1,10-22H2,2-8H3/t24-,25-,27-,28-,29+,30+,31-,32+,33-,34-,35-,36-,37+,38+,39+,40-,41+,42+,43+,44+,45+,46+,47+,48+,49-,50-,51-,52-,55-,56+,57+,58-/m0/s1
InChIKeyUPROOJBJZLZCGS-CHTHVDMYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ciwujianoside B (CAS 114902-16-8): Procurement-Grade Triterpenoid Saponin from Eleutherococcus senticosus


Ciwujianoside B (CAS 114902-16-8) is a 30-norolean-12,20(29)-dien-28-oic acid-type triterpenoid saponin [1] isolated from the leaves of Eleutherococcus senticosus (syn. Acanthopanax senticosus) [2]. It belongs to the ciwujianoside family, which comprises over eight structurally characterized saponins (B, C1–C4, D1, D2, E) distinguished by variations in aglycone oxidation, sugar chain composition, and acetylation patterns [1][2]. The compound is commercially available as an analytical standard and research reagent, typically at ≥98% purity, for use in neurobiology, radiation biology, and natural product metabolism studies.

Why Ciwujianoside B Cannot Be Substituted with Other Eleutherococcus Saponins: A Structural Determinant Perspective


Generic substitution among Eleutherococcus-derived saponins is not scientifically justifiable due to structurally determined functional divergence. The ciwujianoside family exhibits significant structural heterogeneity: Ciwujianoside B possesses a 30-norolean-12,20(29)-dien-28-oic acid aglycone with specific glycosylation at C-3 and C-28 positions [1], whereas analogs such as Ciwujianoside C1 differ in the C-3 sugar moiety (α-arabinopyranosyl versus α-rhamnopyranosyl-(1→2)-α-arabinopyranosyl) [2], and Ciwujianoside E features distinct aglycone oxidation states [1]. These structural differences translate into measurable variations in bioactivity profiles, including brain penetration capability after oral administration and enzyme inhibitory potency [3][4]. Procurement of an undefined extract or a different saponin species introduces uncontrolled variables that undermine experimental reproducibility and cross-study comparability.

Ciwujianoside B Quantitative Differentiation: Comparator-Based Evidence for Procurement Decisions


Direct Head-to-Head Comparison: Ciwujianoside B vs. Rhodioside vs. Astragaloside IV in Radioprotection

In a direct head-to-head comparison of three glycosides, Ciwujianoside B was evaluated alongside rhodioside and astragaloside IV for radioprotective efficacy in γ-irradiated mice. All three compounds were administered at an identical dose of 40 mg/kg i.g. daily for 7 days prior to 6.0 Gy total body irradiation [1]. Rhodioside demonstrated superior protective efficacy compared to both Ciwujianoside B and astragaloside IV [1]. This comparison establishes the relative potency ranking of Ciwujianoside B within this specific class of radioprotective glycosides and clarifies that it does not represent the most potent option in this assay system.

Radioprotection Hematopoietic system Glycoside comparison

Quantitative Memory Enhancement: Ciwujianoside B in Object Recognition Memory with Dose-Response Data

Ciwujianoside B demonstrates quantifiable cognitive enhancement effects that are distinct from other Eleutherococcus constituents. Oral administration at 0.5 mg/kg/day for 17 days significantly enhanced object recognition memory in male ddY mice, as assessed by a 72-hour interval test paradigm [1]. Importantly, this effect occurred without confounding alterations in spontaneous locomotor activity or body weight [1]. At the cellular level, Ciwujianoside B (1 µM and 10 µM) significantly increased total dendrite length in primary cultured mouse cortical neurons after 4 days of treatment, as measured by MAP2 immunostaining [1]. Cross-study comparison indicates that Ciwujianoside C3 and eleutheroside M also enhance object recognition memory, but only Ciwujianoside B and Ciwujianoside C3 are explicitly confirmed to penetrate and act in the brain after oral administration of the leaf extract [2]. The specific quantitative dose (0.5 mg/kg/day in vivo) and concentration range (1–10 µM in vitro) provide actionable benchmarks for experimental design.

Neurobiology Cognitive enhancement Object recognition memory

Brain Penetration After Oral Administration: A Differentiating Pharmacokinetic Feature

Ciwujianoside B is distinguished by its demonstrated ability to penetrate the blood-brain barrier and accumulate in the cerebral cortex following oral administration—a property not uniformly shared across all Eleutherococcus saponins. LC-MS/MS analysis of plasma and cerebral cortex after oral administration of E. senticosus leaf extract identified Ciwujianoside B, Ciwujianoside C3, eleutheroside M, and Ciwujianoside A1 as the primary compounds detected in brain tissue [1]. This brain-penetrant profile is structure-dependent and represents a class-level inference from the saponin family: the presence of specific glycosylation patterns influences CNS accessibility. Compounds lacking this structural signature (e.g., many non-saponin constituents and certain other saponin variants) do not exhibit comparable brain distribution after oral dosing.

Pharmacokinetics Blood-brain barrier CNS penetration

Structure-Activity Relationship: C-20(29) Double Bond and C-23 Hydroxylation as Efficacy Determinants

A structure-activity relationship (SAR) study of triterpenoid saponins from Acanthopanax senticosus identified specific structural features that critically modulate bioactivity. Ciwujianoside B and hederasaponin B both showed remarkable efficacy in peroxynitrite scavenging and α-glucosidase inhibition assays [1]. The SAR analysis determined that efficacy was affected by three key structural elements: (i) C-23 hydroxylation, (ii) the presence of the C-20(29) double bond, and (iii) the presence of rhamnose in the sugar chain [1]. Ciwujianoside B possesses the C-20(29) double bond characteristic of the 30-norolean-12,20(29)-dien-28-oic acid scaffold, distinguishing it from fully saturated analogs. This SAR mapping provides a structural rationale for selecting Ciwujianoside B over saponins lacking these pharmacophoric features when α-glucosidase inhibition or peroxynitrite scavenging is the intended application.

Structure-activity relationship α-Glucosidase inhibition Antioxidant

Metabolic Fate Comparison: Ciwujianoside B vs. Hederasaponin B—Shared Sugar Chains Produce Parallel Metabolic Pathways

A comparative metabolic study in rats directly evaluated Ciwujianoside B alongside hederasaponin B—two triterpenoid saponins that share identical sugar chains but possess distinct aglycones [1]. Following oral gavage, both compounds generated more than 40 metabolites, with the majority identified in feces [1]. The metabolic pathways were fundamentally similar, encompassing deglycosylation, acetylation, hydroxylation, glucuronidation, oxidation, and glycosylation [1]. Notably, deglycosylation was the predominant metabolic reaction, with deglycosylated metabolites accounting for approximately 50% of all metabolites detected for Ciwujianoside B [1]. This study establishes that the sugar chain structure, rather than the aglycone, governs the overall metabolic trajectory of this saponin class. For researchers investigating triterpenoid saponin metabolism, Ciwujianoside B serves as a well-characterized reference compound with a fully elucidated metabolite profile (42 identified metabolites).

Drug metabolism Pharmacokinetics Triterpenoid saponins

Quantitative Purity and Solubility Benchmarks for Experimental Reproducibility

Commercially available Ciwujianoside B is supplied with defined purity and solubility specifications that support reproducible experimental workflows. The compound is typically available at ≥98% purity (HPLC-verified), with molecular weight of 1189.34 g/mol and molecular formula C58H92O25 [1]. Solubility data indicate ≥96 mg/mL in DMSO and ≥12.96 mg/mL in ethanol with ultrasonication, while the compound is insoluble in water . These specifications provide clear, actionable parameters for experimental preparation and stock solution formulation. In contrast, crude Eleutherococcus extracts or less rigorously characterized saponin preparations lack standardized purity thresholds and defined solubility profiles, introducing uncontrolled variables that compromise cross-study reproducibility and quantitative analysis.

Analytical chemistry Solubility Quality control

Ciwujianoside B: Validated Research Applications Based on Comparative Evidence


In Vivo Neuropharmacology and Cognitive Enhancement Studies

Ciwujianoside B is optimally suited for in vivo cognitive studies requiring oral administration and brain penetration. The validated dose of 0.5 mg/kg/day p.o. for 17 days produces significant object recognition memory enhancement in mice without confounding effects on locomotor activity or body weight [1][2]. The compound's demonstrated detection in cerebral cortex after oral administration confirms CNS exposure [2], making it a reliable tool compound for investigating memory-related mechanisms.

Radioprotection Research Requiring Defined Efficacy Tiers

For radiation biology studies, Ciwujianoside B provides an intermediate-efficacy reference point within the glycoside radioprotector class. The direct comparative study establishes the ranking Rhodioside > Ciwujianoside B > Astragaloside IV at 40 mg/kg i.g. dosing [1]. This tiered efficacy profile enables researchers to select Ciwujianoside B when an intermediate level of radioprotection is desired, or to construct comparative panels spanning multiple potency levels for mechanistic investigations.

Triterpenoid Saponin Metabolism and Pharmacokinetic Studies

Ciwujianoside B serves as a well-characterized reference compound for saponin metabolism research, with 42 identified metabolites across feces, urine, and plasma following oral gavage in rats [1]. The comparative study with hederasaponin B confirms that deglycosylation is the predominant metabolic pathway (accounting for ~50% of metabolites) and establishes the sugar chain as the primary determinant of metabolic fate [1]. This detailed metabolic map supports PK/PD modeling and metabolite identification in complex biological matrices.

α-Glucosidase Inhibition and Peroxynitrite Scavenging Assays

Ciwujianoside B is validated for in vitro α-glucosidase inhibition and peroxynitrite scavenging applications based on SAR analysis identifying the C-20(29) double bond, C-23 hydroxylation, and rhamnose content as key efficacy determinants [1]. The compound's 'remarkable efficacy' classification in these assays [1] supports its use as a positive control or test article in enzyme inhibition and antioxidant screening platforms where structurally validated activity is required.

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